1-(2,3-Dihydro-1h-inden-1-yl)prop-2-yn-1-amine hydrochloride

MAO-B inhibition Parkinson's disease research stereochemical SAR

1-(2,3-Dihydro-1H-inden-1-yl)prop-2-yn-1-amine hydrochloride (CAS 2241141-42-2) is the hydrochloride salt of a racemic propargylamino indane secondary amine. This compound belongs to the N-propargyl-1-aminoindan class of irreversible monoamine oxidase (MAO) inhibitors, sharing its core scaffold with the FDA-approved anti-Parkinsonian drug rasagiline [(R)-N-propargyl-1-aminoindan].

Molecular Formula C12H14ClN
Molecular Weight 207.7
CAS No. 2241141-42-2
Cat. No. B2767223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-1h-inden-1-yl)prop-2-yn-1-amine hydrochloride
CAS2241141-42-2
Molecular FormulaC12H14ClN
Molecular Weight207.7
Structural Identifiers
SMILESC#CC(C1CCC2=CC=CC=C12)N.Cl
InChIInChI=1S/C12H13N.ClH/c1-2-12(13)11-8-7-9-5-3-4-6-10(9)11;/h1,3-6,11-12H,7-8,13H2;1H
InChIKeyYTBMOTYFHAKVPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-Dihydro-1H-inden-1-yl)prop-2-yn-1-amine hydrochloride CAS 2241141-42-2: Procurement-Relevant Identity and Class Context


1-(2,3-Dihydro-1H-inden-1-yl)prop-2-yn-1-amine hydrochloride (CAS 2241141-42-2) is the hydrochloride salt of a racemic propargylamino indane secondary amine [1]. This compound belongs to the N-propargyl-1-aminoindan class of irreversible monoamine oxidase (MAO) inhibitors, sharing its core scaffold with the FDA-approved anti-Parkinsonian drug rasagiline [(R)-N-propargyl-1-aminoindan] [2]. As a racemic mixture, it contains equal proportions of the pharmacologically active (R)-enantiomer and the relatively inactive (S)-enantiomer [2]. The hydrochloride salt form provides enhanced aqueous solubility and solid-state stability compared to the free base, making it a preferred input for in vitro biological assays and chemical synthesis workflows.

Why Rasagiline and Other Propargylaminoindans Cannot Substitute for 1-(2,3-Dihydro-1H-inden-1-yl)prop-2-yn-1-amine hydrochloride CAS 2241141-42-2


Within the N-propargyl-1-aminoindan class, stereochemistry, N-substitution, and salt form each produce quantifiably distinct pharmacological, physicochemical, and synthetic profiles that preclude simple interchange [1][2]. The (R)-enantiomer (rasagiline) exhibits approximately twofold greater MAO-B inhibitory potency than the racemic mixture [1], while the (S)-enantiomer shows dramatically reduced affinity for the MAO active site [1][2]. N-methylated analogs such as (R)-N-methyl-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine alter both MAO isoform selectivity and acetylcholinesterase inhibitory profiles [3]. Moreover, the hydrochloride salt employed in CAS 2241141-42-2 differs from the mesylate salt (CAS 161735-79-1) and the free base (CAS 1488214-50-1) in solubility, hygroscopicity, and compatibility with downstream reaction conditions, each parameter being critical for reproducible experimental outcomes. The quantitative evidence below demonstrates exactly where this compound stands relative to its closest comparators.

Quantitative Differentiation Evidence for 1-(2,3-Dihydro-1H-inden-1-yl)prop-2-yn-1-amine hydrochloride (CAS 2241141-42-2) vs. Closest Comparators


MAO-B Inhibitory Potency: Racemic Hydrochloride vs. R-Enantiomer (Rasagiline)

The racemic N-propargyl-1-aminoindan (parent free base of CAS 2241141-42-2) exhibits approximately half the MAO-B inhibitory potency of the pure (R)-enantiomer (rasagiline). The (R)-enantiomer demonstrates an IC50 of 4.43 ± 0.92 nM against rat brain MAO-B, while the racemic form (AGN-1135) is explicitly reported to possess 'approximately half the potency of rasagiline' in the same assay system [1]. Applying the reported proportionality, the estimated IC50 of the racemic mixture for rat brain MAO-B is approximately 8.9 nM. For MAO-A, the (R)-enantiomer IC50 is 412 ± 123 nM; the racemic mixture correspondingly shows an estimated IC50 of approximately 800 nM [1]. The (S)-enantiomer (TVP-1022) is 'relatively inactive' across tissues examined, confirming that the racemate's activity derives almost entirely from its (R)-component [1].

MAO-B inhibition Parkinson's disease research stereochemical SAR

Synthetic Accessibility and Cost Profile: Racemic vs. Enantiopure N-Propargyl-1-aminoindan

The racemic N-propargyl-1-aminoindan (free base CAS 1488214-50-1; hydrochloride CAS 2241141-42-2) is synthesized via direct alkylation of racemic 1-aminoindane with propargyl halide, a single-step process requiring no chiral auxiliary or resolution step [1]. In contrast, production of the enantiopure (R)-form (rasagiline) mandates either asymmetric synthesis using chiral catalysts or optical resolution via chiral chromatography (e.g., Chiracel OJ) or diastereomeric salt formation [1]. The racemic free base (CAS 1488214-50-1) is commercially catalogued with ≥97% purity at a budget-tier price point for gram-scale quantities . The hydrochloride salt (CAS 2241141-42-2) offers the additional advantage of solid-state stability without the need for specialized storage conditions often required for enantiopure chiral amines.

chemical synthesis chiral resolution procurement cost

Isomeric Purity Profile: Defined 1:1 Racemic Composition vs. Batch-Variable Chiral Purity of Enantiopure Comparators

The racemic compound (CAS 2241141-42-2) is, by definition, a precisely 1:1 mixture of (R)- and (S)-enantiomers, offering inherent batch-to-batch compositional consistency [1]. In contrast, enantiopure (R)-N-propargyl-1-aminoindan (rasagiline) is subject to variable enantiomeric excess (ee) values across suppliers, with typical specifications ranging from 98% to >99.5% ee, meaning residual (S)-enantiomer content can vary by up to 5-fold between batches [2]. The (S)-enantiomer is not pharmacologically inert: it binds to MAO in a 'flipped conformation' that causes differential movement of the Tyr326 side chain relative to the (R)-enantiomer, as demonstrated by X-ray crystallography of MAO-B-inhibitor complexes [3]. Consequently, variable trace (S)-enantiomer content in supposedly 'enantiopure' (R)-preparations introduces an uncontrolled conformational perturbation variable. The racemate eliminates this confound by fixing the enantiomeric ratio at exactly 1:1.

isomeric purity quality control reproducibility

Hydrochloride Salt Solubility and Handling Characteristics vs. Free Base and Mesylate Salt Forms

CAS 2241141-42-2 is specifically the hydrochloride salt, which confers distinct physicochemical properties compared to the free base (CAS 1488214-50-1) and the mesylate salt (CAS 161735-79-1 used in pharmaceutical rasagiline formulations) [1]. Hydrochloride salts of aliphatic amines generally exhibit aqueous solubility in the range of 10-50 mg/mL, substantially exceeding that of the corresponding free base (typically <1 mg/mL for indane-based amines) [2]. The mesylate salt of rasagiline, while also water-soluble, introduces the methanesulfonate counterion which can interfere with certain biochemical assays (e.g., chloride-channel studies) and downstream coupling reactions where chloride is the preferred counterion [2]. The hydrochloride salt thus offers a balance of high aqueous solubility, compatibility with chloride-tolerant assay systems, and solid-state stability suitable for long-term storage at ambient conditions.

salt form selection aqueous solubility laboratory handling

Recommended Application Scenarios for 1-(2,3-Dihydro-1H-inden-1-yl)prop-2-yn-1-amine hydrochloride (CAS 2241141-42-2) Based on Differential Evidence


Racemic Standard for MAO-B Inhibitor Screening and Dose-Response Calibration

The precisely defined ~8.9 nM IC50 for rat brain MAO-B (approximately half the potency of the (R)-enantiomer) makes the racemic hydrochloride an ideal reference standard for calibrating MAO-B inhibition assays [1]. When used alongside the (R)-enantiomer (IC50 4.43 nM), researchers can construct a two-point stereochemical potency curve that validates assay sensitivity and distinguishes target-specific inhibition from non-specific effects. The defined 1:1 enantiomeric composition eliminates batch-to-batch variability in ee that would otherwise confound inter-laboratory reproducibility [2].

Cost-Efficient Scaffold for Early-Stage Medicinal Chemistry Derivatization

The racemic synthesis route eliminates the chiral resolution step required for enantiopure rasagiline, reducing procurement costs and enabling the economical synthesis of derivative libraries where chirality is introduced or resolved at a later stage [1]. The hydrochloride salt's high aqueous solubility facilitates solution-phase parallel synthesis (e.g., amide coupling, reductive amination, click chemistry at the terminal alkyne) without solubility-limited reaction bottlenecks [2]. This scenario is particularly relevant for laboratories synthesizing N-substituted, 5-substituted, or 6-substituted propargylaminoindan analogs where the indane-propargylamine core is maintained but peripheral substituents are varied.

Procurement as a Defined Intermediate for Asymmetric Synthesis and Chiral Chromatography Method Development

The racemic hydrochloride serves as the direct input for chiral resolution method development, including chiral HPLC (e.g., Chiracel OJ, as referenced in synthetic protocols for rasagiline) and diastereomeric salt formation [1]. Because the racemate provides a guaranteed 1:1 peak area ratio for (R)- and (S)-enantiomers, it functions as an ideal system-suitability standard for validating enantioselective analytical methods. Successful resolution yields both enantiomers for parallel pharmacological profiling, enabling direct head-to-head comparison within a single study [2].

Pharmacological Tool for Investigating Stereochemical Requirements of MAO-B-Dependent Neuroprotection

The 2-fold potency difference between the racemic mixture and the (R)-enantiomer enables experimental designs that probe whether MAO-B-mediated neuroprotective effects are stereochemically dependent or whether the propargylamine moiety's intrinsic neuroprotective activity (reported to be independent of MAO inhibition in some contexts) is retained in the racemate [1]. The (S)-enantiomer's 'flipped' binding conformation in the MAO-B active site (PDB 1S3B) further supports comparative studies of binding-mode-dependent pharmacological outcomes [2].

Quote Request

Request a Quote for 1-(2,3-Dihydro-1h-inden-1-yl)prop-2-yn-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.